molecular formula C10H22ClN B2812809 (4,4-Dimethylcycloheptyl)methanamine;hydrochloride CAS No. 2248417-90-3

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride

Cat. No.: B2812809
CAS No.: 2248417-90-3
M. Wt: 191.74
InChI Key: IPULDHXLVSTZOK-UHFFFAOYSA-N
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Description

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a derivative of cycloheptane, where the methanamine group is attached to the cycloheptyl ring, which is further substituted with two methyl groups at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride typically involves the reaction of 4,4-dimethylcycloheptanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reductive amination followed by crystallization to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the signaling pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Dimethylcyclohexyl)methanamine;hydrochloride
  • (2-Chloropyridin-4-yl)methanamine;hydrochloride
  • Methylamine;hydrochloride

Uniqueness

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is unique due to its cycloheptyl ring structure with two methyl groups at the 4-position, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying steric effects in chemical reactions and for developing novel chemical entities with specific biological activities .

Properties

IUPAC Name

(4,4-dimethylcycloheptyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-11)5-7-10;/h9H,3-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPULDHXLVSTZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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